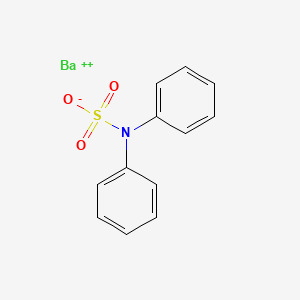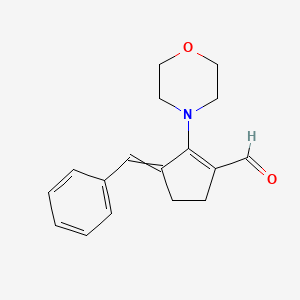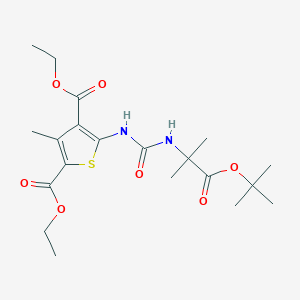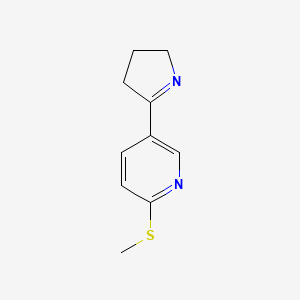
barium(2+);N,N-diphenylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+)-Diphenylsulfamat ist eine chemische Verbindung, die aus einem Bariumion (Ba²⁺) und N,N-Diphenylsulfamat besteht. Diese Verbindung ist bekannt für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Barium(2+)-Diphenylsulfamat erfolgt typischerweise durch Reaktion von Bariumsalzen mit N,N-Diphenylsulfaminsäure. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird aus der Lösung ausgefällt. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die Reinheit und Ausbeute des Produkts zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Barium(2+)-Diphenylsulfamat großtechnische Reaktionen unter Verwendung von hochreinen Reagenzien. Der Prozess umfasst Schritte wie Mischen, Erhitzen und Filtrieren, um das Endprodukt zu erhalten. Moderne Techniken wie Mikroemulsionen und rotierende Scheibenreaktoren werden eingesetzt, um die Partikelgröße und -form der Verbindung zu kontrollieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Barium(2+)-Diphenylsulfamat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann auch mit geeigneten Reduktionsmitteln reduziert werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden basierend auf dem gewünschten Produkt optimiert.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfonsäurederivaten führen, während Reduktion zu Aminderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Barium(2+)-Diphenylsulfamat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung konzentriert sich auf die Erforschung ihrer potenziellen therapeutischen Anwendungen, einschließlich ihrer Verwendung als Diagnostikum.
Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien und als Katalysator in bestimmten industriellen Prozessen verwendet
Wirkmechanismus
Der Wirkmechanismus von Barium(2+)-Diphenylsulfamat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Bariumion (Ba²⁺) kann mit verschiedenen Zellkomponenten interagieren und Prozesse wie Ionentransport und Enzymaktivität beeinflussen. Der N,N-Diphenylsulfamat-Anteil kann mit Proteinen und anderen Biomolekülen interagieren und deren Funktion und Aktivität beeinflussen .
Wirkmechanismus
The mechanism of action of barium(2+);N,N-diphenylsulfamate involves its interaction with specific molecular targets and pathways. The barium ion (Ba²⁺) can interact with various cellular components, affecting processes such as ion transport and enzyme activity. The N,N-diphenylsulfamate moiety can interact with proteins and other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bariumsulfat: Wird als Kontrastmittel in der medizinischen Bildgebung verwendet.
Bariumchlorid: Wird häufig in Labor- und industriellen Anwendungen eingesetzt.
N,N-Diphenylsulfaminsäure: Ein Vorläufer bei der Synthese von Barium(2+)-Diphenylsulfamat.
Einzigartigkeit
Barium(2+)-Diphenylsulfamat ist aufgrund seiner spezifischen Kombination aus Barium und N,N-Diphenylsulfamat einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Anwendungen in verschiedenen Bereichen, wie Chemie, Biologie und Industrie, unterstreichen seine Vielseitigkeit und Bedeutung .
Eigenschaften
Molekularformel |
C12H10BaNO3S+ |
|---|---|
Molekulargewicht |
385.61 g/mol |
IUPAC-Name |
barium(2+);N,N-diphenylsulfamate |
InChI |
InChI=1S/C12H11NO3S.Ba/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,14,15,16);/q;+2/p-1 |
InChI-Schlüssel |
VEJZVCYJTNIIBP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)



![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)


![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)


![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
